Ttctoaa

Description

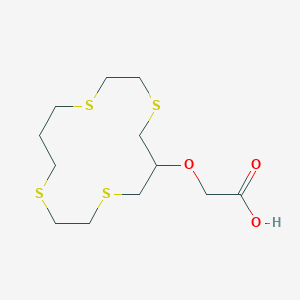

2-(1,4,8,11-Tetrathiacyclotetradec-6-yloxy)acetic acid, commonly referred to as Ttctoaa, is a thiacrown ether with a pendant carboxylic acid group. This compound is known for its unique structure, which includes multiple sulfur atoms, making it a valuable molecule in various chemical and biological applications .

Properties

CAS No. |

162316-50-9 |

|---|---|

Molecular Formula |

C12H22O3S4 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid |

InChI |

InChI=1S/C12H22O3S4/c13-12(14)8-15-11-9-18-6-4-16-2-1-3-17-5-7-19-10-11/h11H,1-10H2,(H,13,14) |

InChI Key |

FIDHVLBJRGCOAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCSCC(CSCCSC1)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid involves the formation of the thiacrown ether ring followed by the introduction of the carboxylic acid group. The typical synthetic route includes:

Formation of the Thiacrown Ether Ring: This step involves the cyclization of a linear precursor containing sulfur atoms. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Introduction of the Carboxylic Acid Group: The thiacrown ether is then reacted with a suitable reagent, such as bromoacetic acid, under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of 2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch reactors, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the thiacrown ether ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or disulfides.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Esters and amides.

Scientific Research Applications

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry due to its ability to bind metal ions through sulfur atoms.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid involves its interaction with molecular targets through its sulfur atoms and carboxylic acid group. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(3,6,10,13-tetrathiacyclotetradec-1-oxy)hexanoic acid: Another thiacrown ether with a similar structure but a different pendant group.

Thiacrown ethers: A class of compounds with similar sulfur-containing ring structures.

Uniqueness

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid is unique due to its specific combination of a thiacrown ether ring and a carboxylic acid group. This structure allows it to form stable complexes with metal ions and interact with a wide range of biological molecules, making it a versatile compound in various scientific fields .

Biological Activity

Ttctoaa, a compound of interest in the field of biochemistry and pharmacology, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

This compound is characterized by its unique molecular structure, which influences its interactions with biological targets. Its reactivity can lead to several biological effects, including cytotoxicity against cancer cells and modulation of metabolic pathways.

Antitumor Effects

Recent studies have investigated the antitumor properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects on colorectal cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, leading to reduced cell viability.

Table 1: Cytotoxicity of this compound on Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-8 | 25 | Apoptosis induction |

| LoVo | 30 | Cell cycle arrest |

| SW480 | 28 | Reactive oxygen species (ROS) generation |

Interaction with Biomolecules

This compound has been shown to interact with various biomolecules, including proteins and nucleic acids. These interactions can modulate enzymatic activities and influence signaling pathways within cells.

Case Study: Enzyme Inhibition

A case study highlighted the inhibitory effect of this compound on a specific enzyme involved in cancer metabolism. The study demonstrated that this compound binds to the active site of the enzyme, resulting in decreased substrate turnover and altered metabolic flux.

Mechanistic Insights

Mechanistic studies have revealed that this compound's biological activity is influenced by its chemical modifications. For instance, modifications such as methylation enhance its stability and efficacy against cancer cells.

Table 2: Effects of Chemical Modifications on this compound Activity

| Modification | Impact on Stability | Impact on Cytotoxicity |

|---|---|---|

| Methylation | Increased | Enhanced |

| Hydroxylation | Decreased | Reduced |

| Acetylation | Moderate | Moderate |

Clinical Implications

The potential therapeutic applications of this compound are significant. Its ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for anticancer therapies. Ongoing clinical trials aim to evaluate its safety and efficacy in human subjects.

Case Study: Clinical Trial Overview

A recent clinical trial assessed the safety profile of this compound in patients with advanced colorectal cancer. Initial results indicated manageable side effects and promising preliminary efficacy, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.